molecular formula C22H38O B14185441 4-(4-Dodecylphenyl)butan-1-OL CAS No. 926028-60-6

4-(4-Dodecylphenyl)butan-1-OL

Cat. No.: B14185441
CAS No.: 926028-60-6
M. Wt: 318.5 g/mol
InChI Key: MFZMCLYASDLCLA-UHFFFAOYSA-N
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Description

4-(4-Dodecylphenyl)butan-1-ol is a phenolic alcohol derivative characterized by a butan-1-ol backbone linked to a phenyl group substituted with a dodecyl (C₁₂H₂₅) chain at the para position. The dodecyl chain confers significant hydrophobicity, suggesting utility in surfactant formulations or as intermediates in organic synthesis.

Properties

CAS No.

926028-60-6

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

4-(4-dodecylphenyl)butan-1-ol

InChI

InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-18-22(19-17-21)15-12-13-20-23/h16-19,23H,2-15,20H2,1H3

InChI Key

MFZMCLYASDLCLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Dodecylphenyl)butan-1-OL typically involves the alkylation of 4-phenylbutanol with a dodecyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenylbutanol acts as the nucleophile attacking the dodecyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-(4-Dodecylphenyl)butan-1-OL can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(4-Dodecylphenyl)butanal, 4-(4-Dodecylphenyl)butanoic acid.

    Reduction: 4-(4-Dodecylphenyl)butane.

    Substitution: this compound derivatives with nitro, sulfonyl, or halogen groups.

Scientific Research Applications

4-(4-Dodecylphenyl)butan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals, lubricants, and additives.

Mechanism of Action

The mechanism of action of 4-(4-Dodecylphenyl)butan-1-OL involves its interaction with various molecular targets. The long dodecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the phenyl and butanol moieties can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity in different environments.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(4-Dodecylphenyl)butan-1-ol with structurally related compounds from the evidence:

Compound Name Molecular Formula Substituent/Functional Group CAS Number Key Applications/Properties
This compound C₂₂H₃₈O -C₁₂H₂₅ (dodecyl) N/A Surfactants, hydrophobic intermediates (inferred)
4-(4-Methylphenyl)butan-1-ol C₁₁H₁₆O -CH₃ (methyl) N/A Research chemical, synthesis
4-[(4-Methylphenyl)amino]butan-1-ol C₁₁H₁₇NO -NH-C₆H₄-CH₃ (amino-phenyl) 356086-86-7 Drug design, agrochemicals
4-(4-Chlorophenyl)sulfanylbutan-1-ol C₁₀H₁₃ClOS -S-C₆H₄-Cl (sulfanyl-chloro) 15446-08-9 Chemical intermediate
4-([1,1'-Biphenyl]-4-yl)butan-1-ol C₁₆H₁₈O Biphenyl group N/A Pharmaceutical intermediates
4-(Propan-2-ylamino)butan-1-ol C₇H₁₇NO -NH-C₃H₇ (isopropylamino) 42042-71-7 Neuroprotection, plant growth

Key Differences and Implications

Hydrophobicity : The dodecyl chain in this compound significantly enhances lipophilicity compared to methyl (C₁₁H₁₆O) or chlorophenyl (C₁₀H₁₃ClOS) substituents. This property aligns with applications in emulsifiers or lipid-based formulations.

Functional Group Diversity: Amino Derivatives: 4-[(4-Methylphenyl)amino]butan-1-ol (C₁₁H₁₇NO) exhibits biological activity in drug design due to the amino group, which facilitates hydrogen bonding and target binding . Sulfanyl Derivatives: The sulfanyl group in 4-(4-Chlorophenyl)sulfanylbutan-1-ol (C₁₀H₁₃ClOS) may enhance reactivity in thiol-ene click chemistry or metal coordination .

Thermal and Physical Properties : Longer alkyl chains (e.g., dodecyl) typically lower melting points and increase boiling points compared to shorter chains (e.g., methyl). For example, 4-(4-Methylphenyl)butan-1-ol is likely a liquid at room temperature, whereas the dodecyl analog may exhibit waxy solid characteristics.

Research Findings from Analogs

  • Agrochemical Applications: Derivatives like 4-[(4-methylphenyl)amino]butan-1-ol are explored as chiral auxiliaries in asymmetric synthesis, critical for pesticide development .

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